Cas no 2531-63-7 (Benzaldehyde, 2,3-dimethoxy-6-nitro-)

Benzaldehyde, 2,3-dimethoxy-6-nitro-, is a nitro-substituted aromatic aldehyde characterized by its dimethoxy functional groups at the 2- and 3-positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and agrochemicals. Its nitro and aldehyde groups provide reactive sites for further functionalization, enabling applications in heterocyclic chemistry and the development of complex molecular architectures. The dimethoxy substituents enhance solubility in organic solvents, facilitating purification and downstream reactions. High-purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential reactivity under specific conditions.
Benzaldehyde, 2,3-dimethoxy-6-nitro- structure
2531-63-7 structure
Product Name:Benzaldehyde, 2,3-dimethoxy-6-nitro-
CAS No:2531-63-7
MF:C9H9NO5
MW:211.171462774277
CID:1421948
PubChem ID:7172127
Update Time:2025-06-07

Benzaldehyde, 2,3-dimethoxy-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2,3-dimethoxy-6-nitro-
    • 2,3-dimethoxy-6-nitrobenzaldehyde
    • 2,3-DIMETHOXY-6-NITRO-BENZALDEHYDE
    • KWXFQMHMUVDCGC-UHFFFAOYSA-N
    • 2,3-Dimethoxy-6-nitrobenzaldehyd
    • 2531-63-7
    • AKOS015996353
    • HS-7888
    • SCHEMBL1318577
    • 2,3-Dimethoxy-6-nitro-benzaldehyd
    • E88033
    • MDL: MFCD00450063
    • Inchi: 1S/C9H9NO5/c1-14-8-4-3-7(10(12)13)6(5-11)9(8)15-2/h3-5H,1-2H3
    • InChI Key: KWXFQMHMUVDCGC-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=C(C=1C=O)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 211.04807
  • Monoisotopic Mass: 211.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • PSA: 78.67

Benzaldehyde, 2,3-dimethoxy-6-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Benzaldehyde, 2,3-dimethoxy-6-nitro-

Recent Advances in the Study of Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS: 2531-63-7) in Chemical Biology and Pharmaceutical Research

Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS: 2531-63-7) is a nitro-substituted benzaldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique nitro and methoxy functional groups, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its molecular mechanisms of action, optimizing its synthesis, and evaluating its therapeutic potential in various disease models.

One of the key areas of research involving Benzaldehyde, 2,3-dimethoxy-6-nitro- is its role as a precursor in the synthesis of more complex bioactive molecules. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the development of novel kinase inhibitors, which showed promising activity against several cancer cell lines. The study highlighted the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis, making it a valuable scaffold for drug discovery.

In addition to its applications in oncology, recent investigations have explored the antimicrobial properties of Benzaldehyde, 2,3-dimethoxy-6-nitro-. A 2022 paper in *Bioorganic & Medicinal Chemistry Letters* reported that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

Another notable advancement is the development of greener synthetic routes for Benzaldehyde, 2,3-dimethoxy-6-nitro-. A 2023 study in *Green Chemistry* described a solvent-free, catalytic method for its synthesis, which significantly reduced the environmental impact compared to traditional methods. This innovation not only improves the sustainability of the production process but also enhances the compound's accessibility for further research and development.

Despite these promising findings, challenges remain in the clinical translation of Benzaldehyde, 2,3-dimethoxy-6-nitro--based therapeutics. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through further preclinical and clinical studies. However, the compound's versatility and broad spectrum of biological activities make it a compelling candidate for future drug development efforts.

In conclusion, Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS: 2531-63-7) represents a promising area of research in chemical biology and pharmaceutical science. Its diverse applications, from anticancer agents to antimicrobials, underscore its potential as a valuable tool in the fight against various diseases. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical for realizing its full therapeutic potential.

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